2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride
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Overview
Description
2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolium core, which is often associated with biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolium ring, followed by the introduction of various functional groups through controlled reactions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethoxycarbonyl-2-oxo-propyl)-4-methyl-benzoic acid
- 2-Ethyl-1,2-dihydro-6,7-dimethoxy-1-oxo-4-Isoquinolinecarboxylic acid
Uniqueness
What sets 2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride apart is its unique combination of functional groups and the thiazolium core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H26Cl2N4O4S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]-2-hydroxypropanoate;chloride;hydrochloride |
InChI |
InChI=1S/C17H25N4O4S.2ClH/c1-5-25-16(23)17(4,24)15-21(10(2)13(26-15)6-7-22)9-12-8-19-11(3)20-14(12)18;;/h8,22,24H,5-7,9H2,1-4H3,(H2,18,19,20);2*1H/q+1;;/p-1 |
InChI Key |
WOLTUIJDTOZSNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C)(C1=[N+](C(=C(S1)CCO)C)CC2=CN=C(N=C2N)C)O.Cl.[Cl-] |
Origin of Product |
United States |
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